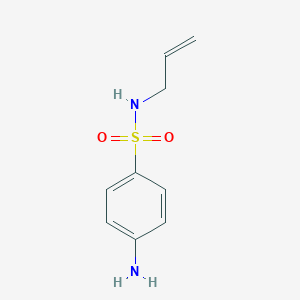

N-allyl-4-aminobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYPEKUIXUZNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388091 | |

| Record name | N-allyl-4-aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117057-51-9 | |

| Record name | N-allyl-4-aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Allyl 4 Aminobenzenesulfonamide

Established Synthetic Pathways for N-allyl-4-aminobenzenesulfonamide

The traditional synthesis of this compound primarily relies on direct N-alkylation or multi-step sequences starting from readily available precursors.

Direct N-Alkylation Approaches

Direct N-alkylation of 4-aminobenzenesulfonamide (sulfanilamide) with an allyl group presents challenges due to the presence of two nucleophilic nitrogen atoms: the sulfonamide nitrogen and the aromatic amino nitrogen. Selective alkylation at the sulfonamide nitrogen is the desired pathway. This can be achieved by carefully controlling reaction conditions and the choice of base.

A representative, though not specific to the 4-amino derivative, method for the N-alkylation of sulfonamides involves the reaction of the parent sulfonamide with an allyl halide, such as allyl bromide, in the presence of a base. nih.gov The choice of base and solvent is crucial to favor the deprotonation of the less basic sulfonamide proton over the aniline (B41778) proton.

Multi-Step Synthesis from Precursor Molecules

A more controlled and widely employed method for the synthesis of this compound involves a multi-step sequence. This approach typically utilizes a protecting group strategy to circumvent the issue of multiple reactive sites. A common precursor is 4-nitrobenzenesulfonamide (B188996), where the nitro group serves as a precursor to the amino group.

The synthesis proceeds in two main steps:

Allylation of 4-Nitrobenzenesulfonamide : The first step is the N-alkylation of 4-nitrobenzenesulfonamide with an allyl halide. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) under reflux conditions. The sulfonamide nitrogen, being more acidic than an amino group, is selectively deprotonated and undergoes nucleophilic substitution with the allyl halide.

Reduction of the Nitro Group : The resulting N-allyl-4-nitrobenzenesulfonamide is then subjected to a reduction step to convert the nitro group to the desired amino group. Standard reduction methods, such as catalytic hydrogenation using a palladium catalyst or reduction with metals like tin or iron in acidic media, can be employed.

This multi-step approach, while longer, offers better control and generally results in higher yields of the target compound. utdallas.educhegg.comresearchgate.net

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry has focused on developing more efficient and environmentally benign methods for the synthesis of sulfonamides, including N-allyl derivatives. These strategies often involve the use of transition-metal catalysts and adhere to the principles of green chemistry.

Catalytic Approaches in Sulfonamide Synthesis

Transition-metal catalysis has emerged as a powerful tool for the N-alkylation of sulfonamides, offering milder reaction conditions and broader substrate scope.

Ruthenium-Catalyzed Reactions : A notable advancement is the ruthenium-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents. acs.orgnih.govorganic-chemistry.orgsigmaaldrich.com This method, often referred to as the "borrowing hydrogen" methodology, involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst. The aldehyde then reacts with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the ruthenium hydride species generated in the initial oxidation step. acs.org This process is highly atom-economical, as water is the only byproduct. organic-chemistry.org For the synthesis of this compound, allyl alcohol could be used as the alkylating agent in the presence of a suitable ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂ with a bidentate phosphine (B1218219) ligand. acs.orgorganic-chemistry.orgorganic-chemistry.org A metal-ligand bifunctional ruthenium catalyst has also been shown to be effective for the selective N-alkylation of aminobenzenesulfonamides with alcohols. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are also widely used in the synthesis of sulfonamides and their derivatives. nih.govnih.govdntb.gov.uacore.ac.uk Palladium-catalyzed cross-coupling reactions can be employed to form the C-N bond between an aryl halide and a sulfonamide. While less direct for N-allylation, palladium catalysis is crucial for the synthesis of various substituted sulfonamide derivatives. nih.govnih.gov For instance, a palladium-catalyzed N-to-C allyl transfer has been described in the transformation of N-allyl-N-sulfonyl ynamides to amidines. nih.govnih.gov

The following table summarizes representative transition-metal-catalyzed N-alkylation reactions of sulfonamides.

| Catalyst System | Alkylating Agent | Substrate | Key Features |

| [Ru(p-cymene)Cl₂]₂ / dppf or DPEphos | Alcohols | Primary/Secondary Amines, Sulfonamides | "Borrowing Hydrogen" methodology, atom-economical, water as byproduct. acs.orgorganic-chemistry.org |

| [(p-Cymene)Ru(2,2'-bpyO)(H₂O)] | Alcohols | Aminobenzenesulfonamides | Selective N-alkylation, metal-ligand bifunctional catalyst. nih.gov |

| Pd(PPh₃)₂Cl₂ | - | N-allyl-N-sulfonyl ynamide | N-to-C allyl transfer. nih.gov |

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency. mdpi.com

Use of Greener Reagents and Catalysis : The aforementioned ruthenium-catalyzed N-alkylation of sulfonamides with alcohols is a prime example of a greener synthetic route. acs.orgorganic-chemistry.org It replaces hazardous alkyl halides with less toxic and readily available alcohols, and the catalytic nature of the reaction reduces the amount of waste generated. organic-chemistry.org Manganese-catalyzed N-alkylation of sulfonamides using alcohols also represents a greener alternative. organic-chemistry.org

Environmentally Benign Solvents : A significant aspect of green chemistry is the use of environmentally benign solvents. The synthesis of sulfonamides has been successfully demonstrated in water, which is a safe, non-toxic, and inexpensive solvent. rsc.orgsci-hub.se Performing the reaction of an arylsulfonyl chloride with an amine in water under controlled pH can lead to excellent yields and simple product isolation through filtration. rsc.org The use of neat (solvent-free) reaction conditions for sulfonamide synthesis has also been reported as a green methodology. sci-hub.se

Atom Economy : Multi-component reactions and catalytic cycles that maximize the incorporation of all starting materials into the final product are favored. The "borrowing hydrogen" methodology exhibits high atom economy by producing only water as a byproduct. organic-chemistry.orgmdpi.com

The following table highlights some green chemistry approaches applicable to sulfonamide synthesis.

| Green Chemistry Principle | Application in Sulfonamide Synthesis |

| Use of Renewable Feedstocks/Less Hazardous Reagents | N-alkylation using alcohols instead of alkyl halides. acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Use of Safer Solvents and Auxiliaries | Performing reactions in water or under solvent-free conditions. rsc.orgsci-hub.se |

| Catalysis | Employing transition-metal catalysts (e.g., Ru, Pd, Mn) to enable efficient transformations with low waste. acs.orgorganic-chemistry.orgnih.gov |

| Atom Economy | "Borrowing Hydrogen" methodology where water is the only byproduct. organic-chemistry.org |

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, established methods for the synthesis of analogous sulfonamides can be adapted. For instance, the microwave-assisted synthesis of N-allyl-4-methylbenzenesulfonamide has been reported, achieving a yield of 85%. This reaction is typically carried out by reacting 4-methylbenzenesulfonyl chloride with allylamine (B125299). A similar approach, substituting 4-acetamidobenzenesulfonyl chloride followed by deacetylation, or directly using 4-aminobenzenesulfonyl chloride under carefully controlled conditions, could foreseeably be employed for the synthesis of the title compound.

Another relevant microwave-assisted method involves the synthesis of various sulfonamides from sulfonic acids and amines using 2,4,6-trichloro- bohrium.comacs.orgscielo.org.mx-triazine (TCT) as an activating agent. This two-step microwave process demonstrates broad substrate scope and high efficiency, suggesting its potential applicability for the synthesis of this compound. researchgate.net The general conditions for such microwave-assisted syntheses often involve the use of a dedicated microwave reactor, with precise control over temperature and pressure to ensure safety and reproducibility. nih.gov

Chiral Synthesis of N-allyl Sulfonamide Analogues

The development of synthetic routes to chiral N-allyl sulfonamide analogues has been an area of active research, driven by the importance of enantiomerically pure compounds in various fields of chemistry. Asymmetric synthesis of these analogues often relies on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One prominent strategy involves the palladium-catalyzed N-allylation of secondary sulfonamides. For example, the reaction of secondary sulfonamides bearing a 2-arylethynyl-6-methylphenyl group with allyl acetate (B1210297) in the presence of a chiral palladium catalyst, such as one derived from the (S,S)-Trost ligand, can afford N-C axially chiral N-allylated sulfonamides with good enantioselectivity (up to 92% ee). researchgate.net This method highlights the potential for creating stereogenic axes through controlled N-allylation.

Organocatalysis offers another powerful approach. An organocatalytic atroposelective N-alkylation has been developed to access sulfonamides containing an allyl group with high enantiopurity. This method utilizes commercially available chiral amine catalysts to facilitate the reaction. frontiersin.org These strategies, while demonstrated on analogues, provide a strong foundation for the development of methods for the chiral synthesis of derivatives of this compound.

Functional Group Interconversions and Derivatization

The this compound scaffold possesses multiple reactive sites, including the allyl group, the aniline ring, and the sulfonamide nitrogen, making it a versatile platform for further chemical modification.

Modifications on the Allyl Group

The double bond of the N-allyl moiety is a key site for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

One common transformation is oxidation . The allylic C-H bonds are susceptible to oxidation, which can be used to introduce hydroxyl groups. For example, selenium dioxide is a classic reagent for the allylic oxidation of alkenes to allylic alcohols. nsf.gov

The double bond can also undergo cycloaddition reactions . For instance, a Pd(0)-catalyzed aza-Claisen rearrangement of N-allyl ynamides can lead to the formation of amidines. nih.gov While this specific example involves an ynamide, it demonstrates the principle of using the allyl group as a handle for more complex transformations.

Furthermore, the allyl group can participate in the synthesis of heterocyclic compounds . For example, N-allyl amines can react with alkynes in the presence of a copper(II) oxidant and a rhodium(III) catalyst to form pyridines. researchgate.net This N-annulation reaction proceeds through the dehydrogenation of the allylamine to an α,β-unsaturated imine, followed by a rhodium-catalyzed reaction with the alkyne. researchgate.net

Below is a table summarizing potential modifications on the allyl group:

| Reaction Type | Reagents and Conditions | Product Type |

| Allylic Oxidation | Selenium dioxide | Allylic alcohol |

| Aza-Claisen Rearrangement | Pd(0) catalyst (for related systems) | Amidines |

| Pyridine (B92270) Synthesis | Alkynes, Cu(OAc)₂, [Cp*RhCl₂]₂ | Substituted Pyridines |

Substitutions on the Aniline Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, due to the presence of the sulfonamide group at the para position, substitutions are expected to occur primarily at the ortho position relative to the amino group.

To control the reactivity and regioselectivity of these substitutions, the amino group is often protected. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). libretexts.org The Boc-protected derivative is less activated, which can prevent over-substitution and allow for more controlled reactions.

Common electrophilic aromatic substitution reactions that can be performed on the aniline ring include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The following table outlines representative electrophilic aromatic substitution reactions:

| Reaction Type | Reagent | Expected Product Position |

| Halogenation | Br₂ or Cl₂ | Ortho to the amino group |

| Nitration | HNO₃ / H₂SO₄ | Ortho to the amino group |

| Sulfonation | Fuming H₂SO₄ | Ortho to the amino group |

After the desired substitution has been achieved, the Boc protecting group can be readily removed under acidic conditions to regenerate the free amino group. libretexts.org

Chemical Hybridization Strategies

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This compound serves as an excellent starting material for the synthesis of such hybrid molecules, where the sulfonamide moiety can be linked to various heterocyclic systems.

Pyrazole-Sulfonamide Hybrids: A common approach to synthesize pyrazole-sulfonamide hybrids involves the condensation of a β-diketone with a hydrazine (B178648) derivative. For example, a series of hispolonpyrazole sulfonamides were synthesized by reacting hispolons (a type of β-diketone) with 4-sulfonamide phenylhydrazine (B124118) hydrochloride. scielo.org.mx This reaction provides a direct route to pyrazole-containing sulfonamides.

Thiazole-Sulfonamide Hybrids: Thiazole-sulfonamide hybrids can be synthesized through various routes. One method involves the cyclization of thiosemicarbazone derivatives of sulfonamides. For instance, 4-(arylsulfonamido)-acetophenone thiosemicarbazones can be cyclized with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) to yield thiazolidinone or dihydrothiazole derivatives, respectively. bohrium.com Another approach involves the synthesis of new pyranothiazole and thiazolopyranopyrimidine derivatives bearing a sulfonamide moiety.

Pyridine-Sulfonamide Hybrids: The synthesis of pyridine-sulfonamide hybrids has also been explored. One strategy involves the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles, such as 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles, to construct the pyridine ring. acs.org Another approach involves the synthesis of quinoline/pyridine indole-3-sulfonamide hybrids. nih.gov

The following table summarizes some of the reported hybridization strategies:

| Heterocycle | Synthetic Approach |

| Pyrazole | Condensation of β-diketones with sulfonamide-containing hydrazines. scielo.org.mx |

| Thiazole | Cyclization of sulfonamide-thiosemicarbazones. bohrium.com |

| Pyridine | Reaction of N-cyanoacetoarylsulfonylhydrazide with electrophiles. acs.org |

Advanced Characterization Techniques in the Study of N Allyl 4 Aminobenzenesulfonamide

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of N-allyl-4-aminobenzenesulfonamide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic, amine, sulfonamide, and allyl protons. The aromatic protons typically appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the primary amine group on the benzene ring and the proton of the sulfonamide NH group are also observable. The allyl group gives rise to a complex set of signals, including a multiplet for the methine proton and distinct signals for the terminal vinyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons show distinct signals, with their chemical shifts influenced by the amino and sulfonamide substituents. The carbons of the allyl group also have characteristic chemical shifts that confirm their presence and connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH (ortho to NH₂) | 6.6-6.8 | 113-115 |

| Aromatic CH (ortho to SO₂NH) | 7.5-7.7 | 128-130 |

| Aromatic C-NH₂ | - | 150-152 |

| Aromatic C-SO₂NH | - | 127-129 |

| NH₂ | 4.0-5.0 (broad) | - |

| SO₂NH | 7.5-8.5 (broad) | - |

| -CH₂- (allyl) | ~3.6 (d) | ~46 |

| =CH- (allyl) | ~5.8 (m) | ~134 |

| =CH₂ (allyl) | ~5.2 (m) | ~117 |

Note: The chemical shifts are predicted values based on known data for similar sulfonamide and aniline (B41778) structures and may vary depending on the solvent and experimental conditions.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides clear evidence for the presence of the amine, sulfonamide, and allyl groups.

Key characteristic absorption bands in the IR spectrum of this compound include the N-H stretching vibrations of the primary amine and the sulfonamide groups, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, and the C=C stretching of the allyl group.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (Ar-NH₂) | N-H Stretch | 3400-3200 (two bands) |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3300-3200 |

| Allyl Group (=C-H) | C-H Stretch | 3100-3000 |

| Aromatic Ring (=C-H) | C-H Stretch | 3100-3000 |

| Allyl Group (C=C) | C=C Stretch | 1650-1630 |

| Aromatic Ring (C=C) | C=C Stretch | 1600-1450 |

| Sulfonamide (-SO₂-) | Asymmetric S=O Stretch | 1350-1310 |

| Sulfonamide (-SO₂-) | Symmetric S=O Stretch | 1170-1150 |

| Sulfonamide (S-N) | S-N Stretch | 950-875 |

Note: These are typical ranges and the exact positions of the peaks can be influenced by the molecular environment and sample state.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from the π-π* transitions of the aromatic ring. The presence of the amino group, an auxochrome, influences the position and intensity of these absorption maxima. In a neutral solvent like ethanol, this compound is expected to exhibit a principal absorption band in the region of 260-280 nm. The position of this maximum can shift with changes in the pH of the solution.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation pattern is a key feature for structural confirmation. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). For this compound, characteristic fragments would likely include the loss of the allyl group, the benzenesulfonyl moiety, and the aminophenyl group. The fragmentation pattern provides a molecular fingerprint that can be used to identify the compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography is a particularly valuable method for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is typically employed for the analysis of sulfonamides.

In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is used. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention time of this compound under specific chromatographic conditions is a characteristic parameter that can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

Table 3: Representative HPLC Parameters for the Analysis of Sulfonamides

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 270 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound to achieve the best separation and peak shape.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile technique employed for assessing the purity of this compound and for monitoring the progress of its synthesis. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase, typically a plate coated with a polar adsorbent like silica (B1680970) gel, and a mobile phase, a solvent or solvent mixture. ualberta.canih.gov

In the analysis of sulfonamides, TLC provides a rapid and effective means to identify the presence of starting materials, intermediates, and the final product. The retention factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification under specific chromatographic conditions. khanacademy.org While specific Rf values for this compound are not widely reported in publicly available literature, the general principles of TLC suggest that its polarity, influenced by the amino and sulfonamide groups, will govern its mobility. For instance, in the synthesis of the related compound N-allyl-4-methylbenzenesulfonamide, TLC was utilized to track the reaction's completion, indicating its utility in this class of compounds. nih.gov The choice of eluent is crucial; a solvent system is selected to achieve an optimal Rf value, typically between 0.3 and 0.7, to ensure clear separation and visualization of spots. ualberta.ca Visualization of the separated spots on a TLC plate can be achieved by various methods, including exposure to ultraviolet (UV) light if the compound is UV-active, or by using chemical staining agents that react with the compound to produce a colored spot. youtube.com

Table 1: Thin-Layer Chromatography Parameters for Related Sulfonamides

| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Visualization |

| N-allyl-4-methylbenzenesulfonamide | Silica Gel | Dichloromethane | Not Reported | UV light/Stain |

| General Sulfonamides | Silica Gel | Ethyl acetate/Hexane mixtures | Compound-dependent | UV light/Stain |

This table presents typical conditions for related compounds due to the absence of specific published data for this compound.

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This data is invaluable for understanding intermolecular interactions, polymorphism, and the precise molecular geometry of a compound.

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute structure of a crystalline solid. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, the crystallographic analyses of closely related sulfonamides provide significant insights into the expected structural features.

For example, the crystal structure of N-allyl-4-methylbenzenesulfonamide has been determined. nih.gov In this compound, the sulfonamide group and the arrangement of the allyl and phenyl moieties are key structural features. The analysis revealed intermolecular N-H···O hydrogen bonds, which link the molecules into centrosymmetric dimers. These dimers are further organized into ribbons through π-π stacking interactions between the phenyl rings. nih.gov

Similarly, the crystallographic study of N-allyl-N-benzyl-4-methylbenzenesulfonamide showed an orthorhombic crystal system with molecules linked through C-H···N hydrogen bonds and C-H···π interactions. nsf.govbohrium.com The sulfur atom in this derivative exhibits a slightly distorted tetrahedral geometry. nsf.gov

Table 2: Representative Crystallographic Data for Related Sulfonamide Compounds

| Parameter | N-allyl-4-methylbenzenesulfonamide nih.gov | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.govbohrium.com |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pna2₁ |

| a (Å) | 7.5538(10) | 18.6919(18) |

| b (Å) | 8.2591(11) | 10.5612(10) |

| c (Å) | 9.7145(13) | 8.1065(8) |

| α (°) | 85.941(2) | 90 |

| β (°) | 72.916(2) | 90 |

| γ (°) | 67.698(2) | 90 |

| Volume (ų) | 535.42(12) | 1600.3(3) |

| Z | 2 | 4 |

| Key Interactions | N-H···O hydrogen bonds, π-π stacking | C-H···N hydrogen bonds, C-H···π interactions |

This table provides data for related compounds to illustrate the type of information obtained from single-crystal X-ray diffraction, as specific data for this compound is not currently available in the searched literature.

Elemental Composition Determination

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized substance. The experimental "found" values are compared against the "calculated" theoretical percentages based on the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is considered strong evidence for the compound's purity and assigned structure. uni.lu

For this compound, with the molecular formula C₉H₁₂N₂O₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. While specific experimental "found" values from a dedicated study on this compound are not detailed in the available search results, the presentation of such data is standard practice in the comprehensive characterization of new chemical entities.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 50.93 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.70 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.20 |

| Oxygen | O | 16.00 | 2 | 32.00 | 15.07 |

| Sulfur | S | 32.07 | 1 | 32.07 | 15.11 |

| Total | 212.276 | 100.00 |

Table 4: Comparison of Calculated and Found Elemental Analysis Values

| Element | Calculated (%) for C₉H₁₂N₂O₂S | Found (%) |

| Carbon (C) | 50.93 | Not available in searched literature |

| Hydrogen (H) | 5.70 | Not available in searched literature |

| Nitrogen (N) | 13.20 | Not available in searched literature |

| Sulfur (S) | 15.11 | Not available in searched literature |

The "Found (%)" column is intentionally left blank as specific experimental data was not found in the publicly accessible literature during the search.

Biological and Pharmacological Investigations of N Allyl 4 Aminobenzenesulfonamide and Its Derivatives

Antimicrobial Activity Profile

The core structure of 4-aminobenzenesulfonamide has been a foundational scaffold for the development of a multitude of antimicrobial drugs. The introduction of an allyl group at the N-position can modulate the compound's physicochemical properties, such as lipophilicity, which may influence its biological activity.

The antibacterial properties of sulfonamides are well-documented, and research into new derivatives aims to enhance potency and overcome resistance mechanisms.

The primary mechanism of antibacterial action for the sulfonamide class of drugs is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is critical in the bacterial folate biosynthesis pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. As structural analogues of PABA, sulfonamides bind to the active site of DHPS, halting the production of dihydropteroate, a precursor to folic acid. nih.govnih.gov Bacteria rely on this pathway to synthesize essential nucleic acids and amino acids for their survival and replication. nih.gov

While this mechanism is established for the broader sulfonamide class, specific experimental studies confirming the DHPS inhibitory activity of N-allyl-4-aminobenzenesulfonamide are not extensively detailed in the available literature. However, computational studies on some sulfonamide derivatives suggest that targeting DHPS is a likely mechanism of action.

The emergence of drug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical practice. Research has shown that novel sulfonamide derivatives possess significant potential as anti-MRSA agents.

Studies on derivatives of sulfamethazine (B1682506) (SMZ) and sulfadiazine (B1682646) (SDZ) have demonstrated activity against both MRSA and methicillin-susceptible Staphylococcus aureus (MSSA) strains, with Minimum Inhibitory Concentrations (MICs) ranging from 1–64 μg/mL and 8–128 μg/mL, respectively. Notably, an N-allyl analogue was identified as having optimal anti-MRSA activity among a series of tested compounds. Further research into other sulfonamide derivatives has shown varying degrees of efficacy against clinical isolates of S. aureus, with MIC values ranging from 32 to 512 μg/mL for some compounds.

| Compound/Derivative Class | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| SMZ/SDZ Derivatives | MRSA | 1 - 64 |

| SMZ/SDZ Derivatives | MSSA | 8 - 128 |

| N-allyl analogue of SMZ derivative | MRSA | Optimal activity reported |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid | S. aureus ATTCC 29213 | 32 |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamid | S. aureus ATTCC 29213 | 64 |

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation is a key attribute for a successful antimicrobial agent. Certain sulfonamide derivatives have demonstrated the ability to prevent biofilm formation in MRSA. This anti-biofilm activity is crucial, as it can potentially restore the efficacy of other antibiotics and prevent the establishment of persistent infections. While this indicates a promising avenue for the sulfonamide class, specific studies focusing on the anti-biofilm capabilities of this compound are not prominent in current research.

In addition to antibacterial action, the antifungal potential of sulfonamide derivatives is an area of growing interest. Arylsulfonamides have been screened against various Candida species, which are common causes of fungal infections in humans. Studies have shown that some sulfonamide-based compounds exhibit fungistatic activity against strains of Candida albicans, Candida parapsilosis, and Candida glabrata, with MICs ranging from 0.125 to 1 mg/mL. nih.gov The allylamine (B125299) class of compounds, which features an allyl group, also includes potent antifungal agents like terbinafine (B446) and naftifine, known for their efficacy against a range of filamentous fungi. nih.gov For instance, terbinafine has shown strong activity against Aspergillus species with MIC50 and MIC90 values of 0.1 and 0.5 µg/mL, respectively. nih.gov

| Compound/Derivative Class | Fungal Species | MIC (µg/mL) |

|---|---|---|

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida spp. | 125 - 1000 |

| Terbinafine | Aspergillus sp. (50% of isolates) | 0.1 |

| Terbinafine | Aspergillus sp. (90% of isolates) | 0.5 |

| Naftifine | Aspergillus sp. (50% of isolates) | 1 |

| Naftifine | Aspergillus sp. (90% of isolates) | 5 |

Protozoal infections remain a significant global health concern. Research into novel therapeutic agents has included the evaluation of sulfonamide derivatives for their antiprotozoal effects. Studies have demonstrated that certain sulfonamides exhibit activity against protozoan parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis. Some sulfonamide analogues have shown activity in the 2–4 μM range against this parasite. Other heterocyclic structures have also been investigated, with quinoxaline (B1680401) derivatives showing potent activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, one quinoxaline derivative displayed an IC50 of 25.53 nM against G. lamblia. nih.gov This body of research underscores the potential of sulfonamide and related nitrogen-containing heterocyclic scaffolds in the development of new antiprotozoal drugs.

| Compound/Derivative Class | Protozoan Parasite | IC50 |

|---|---|---|

| Tetrahydroisoquinoline disulfonamide derivatives | Trypanosoma brucei | 2 - 4 µM |

| Quinoxaline derivative (T-167) | Giardia lamblia | 25.53 nM |

| Quinoxaline derivative (T-142) | Entamoeba histolytica | 9.20 nM |

| Quinoxaline derivative (T-143) | Trichomonas vaginalis | 45.20 nM |

Antibacterial Efficacy

Enzyme Inhibitory Studies

The inhibitory effects of this compound and its derivatives have been a subject of scientific inquiry, particularly in the context of enzymes that are significant therapeutic targets. The primary sulfonamide moiety is a well-established zinc-binding group, making these compounds candidates for inhibiting zinc-containing enzymes like carbonic anhydrases.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Due to their involvement in numerous pathologies, CA isoforms are important drug targets. Benzenesulfonamides are a prominent class of CA inhibitors. nih.gov

Derivatives of 4-aminobenzenesulfonamide have been extensively studied for their inhibitory activity against various human (h) CA isoforms. These isoforms have different physiological roles; for instance, hCA I and II are widespread cytosolic enzymes, while hCA IX and XII are transmembrane isoforms associated with tumors. nih.gov

Research has shown that N-substituted derivatives of 4-aminobenzenesulfonamide can exhibit potent and, in some cases, selective inhibition of these isoforms. For example, a series of N-aryl-β-alanine derivatives of 4-aminobenzenesulfonamide were found to be generally weak inhibitors of several hCA isoforms, though some compounds showed preferential binding to hCA II. nih.gov In contrast, diazobenzenesulfonamide derivatives demonstrated nanomolar affinities for the hCA I isozyme. nih.gov

Another study on 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties revealed potent inhibition of hCA VII and hCA XIV by some of the most active anticonvulsant compounds in the series. nsf.gov Specifically, certain compounds were potent inhibitors of the cytosolic isoform hCA II, while others inhibited all tested isoforms (I, II, VII, and XIV). nsf.gov

The quest for isoform-selective inhibitors is driven by the goal of minimizing side effects associated with the inhibition of off-target CAs. nih.gov The "tail approach," which involves modifying the molecule's periphery, is a key strategy in designing such selective inhibitors. acs.org Studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides showed that while they did not significantly inhibit the off-target hCA I, many were potent inhibitors of hCA II and the neurologically relevant hCA VII. stackexchange.com

The table below summarizes the inhibition data for selected 4-aminobenzenesulfonamide derivatives against various human carbonic anhydrase isoforms.

| Compound Derivative Type | hCA I (Ki/Kd) | hCA II (Ki/Kd) | hCA IX (Ki) | hCA XII (Ki) | Other Isoforms (Ki/Kd) | Reference |

| N-Aryl-β-alanine derivatives | 5.88–170 µM | 0.67–40 µM | Not Reported | 1.85 µM (for one derivative) | hCA VI, VII, XIII (Weak inhibition) | nih.gov |

| Diazobenzenesulfonamides | Nanomolar affinity | Weaker than for hCA I | Not Reported | Not Reported | hCA VI, VII, XII, XIII | nih.gov |

| Branched-alkylamide derivatives | Varied | Potent (some derivatives) | Not Reported | Potent (some derivatives) | hCA VII, XIV (Potent, some derivatives) | nsf.gov |

| 4-(3-Alkyl/benzyl-guanidino) derivatives | >10,000 nM | 1.6–59.1 nM | Not Reported | Not Reported | hCA VII (0.5-5.9 nM) | stackexchange.com |

| 4-Cyanamidobenzenesulfonamide derivatives | 10.1–114.5 nM | 9.8–110.1 nM | Not Reported | Not Reported | hCA VII (11.1-121.2 nM), hCA XIII (8.9-105.4 nM) | tandfonline.comresearchgate.net |

Ki = Inhibition constant; Kd = Dissociation constant. Lower values indicate stronger inhibition/binding.

The carbonic anhydrases of pathogenic fungi are being explored as potential targets for novel antifungal drugs. As these enzymes can be essential for the pathogen's growth and virulence, their inhibition presents a promising therapeutic strategy. acs.org

Studies have investigated the effects of sulfonamides on CAs from fungi such as Malassezia pachydermatis, a pathogen found in domestic animals. A range of sulfonamides demonstrated inhibitory activity against the β-CA from this fungus (MpaCA), with some compounds showing inhibition constants (Kᵢ) in the low micromolar and even sub-micromolar range. acs.org Similarly, sulfonamide derivatives have been tested against CAs from other fungal species, indicating the potential for this class of compounds to act as antifungal agents by targeting these enzymes. acs.org

Inhibition studies on bacterial CAs, such as those from Mammaliicoccus (Staphylococcus) sciuri and Salmonella enterica, have also been conducted with 4-cyanamidobenzenesulfonamide derivatives. These compounds were found to be effective inhibitors, particularly against the StCA1 isoform from S. enterica. tandfonline.comresearchgate.net

The table below presents inhibition data for a selection of sulfonamide derivatives against fungal and bacterial carbonic anhydrases.

| Compound Series | Fungal/Bacterial CA | Inhibition Constant (Ki) | Reference |

| Various Sulfonamides | Malassezia pachydermatis (MpaCA) | 0.06–4.91 µM | acs.org |

| 4-Cyanamidobenzenesulfonamides | M. (Staphylococcus) sciuri (SscCA) | 0.86–9.59 µM | tandfonline.comresearchgate.net |

| 4-Cyanamidobenzenesulfonamides | S. enterica (StCA1) | 50.7–91.1 nM | tandfonline.comresearchgate.net |

| 4-Cyanamidobenzenesulfonamides | S. enterica (StCA2) | 92.4–791 nM | tandfonline.comresearchgate.net |

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. As such, LOX inhibitors are of interest for their potential anti-inflammatory effects.

While direct studies on this compound as a lipoxygenase inhibitor are not prominent in the available literature, research on structurally related compounds provides some insights. For instance, derivatives of allylbenzene (B44316) have been designed and synthesized as inhibitors of 15-lipoxygenase (15-LOX). nih.gov These compounds, which feature an allyl group, have shown inhibitory activity, with some derivatives exhibiting IC₅₀ values in the low micromolar range against soybean 15-LOX. nih.govnih.gov The orientation of the allyl moiety within the enzyme's active site appears to be a crucial factor for inhibitory potency. nih.gov

Another study focused on sulfonamide derivatives of p-aminobenzoic acid as lipoxygenase inhibitors. nih.gov Several of these compounds displayed good inhibitory activity, with the most potent having an IC₅₀ value of 15.8 µM. nih.gov These findings suggest that the sulfonamide scaffold, in combination with other structural features, can be oriented towards LOX inhibition.

The table below shows the lipoxygenase inhibitory activity of some related compounds.

| Compound Type | Enzyme | IC50 | Reference |

| N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide | Soybean 15-LOX | 1.35 µM | nih.gov |

| 3-allyl-4-(farnesyloxy)-adamantanilide | Soybean 15-LOX | 0.69 µM | nih.gov |

| 4-(Toluene-4-sulfonylamino)-benzoic acid derivatives | Lipoxygenase | 15.8–232.1 µmol | nih.gov |

IC₅₀ = Half-maximal inhibitory concentration. Lower values indicate greater potency.

Inhibition of Other Relevant Biological Targets (e.g., other enzymes, proteins, biomacromolecules)

Currently, there is a limited body of publicly available research focused on the inhibition of other specific enzymes, proteins, or biomacromolecules by this compound. The scientific literature has predominantly concentrated on its effects on carbonic anhydrase and its potential as an anticonvulsant, which is often linked to CA inhibition.

Anticonvulsant Activity Assessment

The search for new antiepileptic drugs has led to the investigation of various chemical scaffolds, including sulfonamides. The anticonvulsant properties of 4-aminobenzenesulfonamide derivatives have been evaluated in several preclinical models.

Early studies noted that 4-bromobenzenesulfonamide (B1198654) possessed a potent anticonvulsant effect in tests against maximal electroshock (MES) seizures. acs.org This spurred further investigation into the structure-activity relationships within this class of compounds.

Research on a series of 4-aminobenzamides, which share a similar structural backbone, identified compounds with significant anticonvulsant activity. nih.gov For example, 4-amino-N-amylbenzamide was found to be the most potent against MES-induced seizures among the N-alkyl amides tested. nih.gov The introduction of a second aromatic ring, as in d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, produced even more potent compounds. nih.gov Similarly, studies on 4-aminobenzanilides also revealed potent anti-MES activity, with one derivative of 2,6-dimethylaniline (B139824) showing an ED₅₀ of 2.60 mg/kg. youtube.com

The anticonvulsant activity of some sulfonamides is believed to be linked to their inhibition of specific carbonic anhydrase isoforms in the brain, such as hCA VII and hCA XIV. nsf.gov A study of 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties found that the most potent anticonvulsant compounds were also effective inhibitors of these particular CA isoforms. nsf.gov

The table below summarizes the anticonvulsant activity of selected related compounds.

| Compound Series | Test Model | Most Potent Compound Example | Activity (ED50) | Reference |

| 4-Aminobenzamides | MES (mice, i.p.) | d,l-4-amino-N-(alpha-methylbenzyl)-benzamide | 18.02 mg/kg | nih.gov |

| 4-Aminobenzanilides | MES (mice, i.p.) | Derivative of 2,6-dimethylaniline | 2.60 mg/kg | youtube.com |

| Benzothiazole coupled sulfonamides | MES (mice, i.p.) | Compound 9 (p-Cl derivative) | Not specified, but showed better recovery than standard | nih.gov |

ED₅₀ = Median effective dose. Lower values indicate higher potency. MES = Maximal Electroshock Seizure test. i.p. = Intraperitoneal administration.

Exploration of Other Pharmacological Activities (e.g., anticancer potential)

The sulfonamide moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. nih.gov While this compound itself has been noted as a precursor in the synthesis of various bioactive compounds, research into its direct pharmacological effects, particularly its anticancer potential, is part of a broader exploration of the therapeutic applications of sulfonamides. nih.gov The interest in sulfonamide derivatives as anticancer agents stems from their ability to target specific pathways involved in tumor growth and proliferation. nih.gov

Derivatives of benzenesulfonamide (B165840) are being investigated for their potential in cancer therapy. For instance, research has shown that modifications to the basic sulfonamide structure can lead to compounds with significant activity against various cancer cell lines. nih.govnih.gov One area of focus is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is overexpressed in many aggressive tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. nih.govnih.gov Newly synthesized sulfonamide derivatives have demonstrated the ability to selectively inhibit CA IX, leading to reduced cell proliferation and the induction of apoptosis in cancer cells. nih.gov

For example, a study on a novel sulfonamide derivative, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1), found it to be a potent inhibitor of CA IX, showing selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231). nih.gov This compound was observed to arrest the cell cycle in the G0/G1 phase and hinder the wound-healing capacity of the cancer cells. nih.gov Similarly, other research has focused on designing benzenesulfonamides that incorporate different cyclic linkers to enhance their inhibitory activity against CA IX. nih.gov

Furthermore, some derivatives of 1-allyl-3-amino-2-(4-chloro-2-mercaptobenzenesulphonyl)guanidine have exhibited significant in vitro anticancer activity against a range of human tumor cell lines. nih.gov These findings underscore the therapeutic promise of the sulfonamide scaffold in oncology. The anticancer potential of these compounds is often linked to their ability to interact with crucial biological targets, including DNA. nih.gov Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to understand the binding interactions between sulfonamide derivatives and DNA, providing insights into their mechanism of action. nih.gov

While direct and extensive studies on the anticancer activity of this compound are not widely published, the consistent and promising results from its derivatives suggest that this chemical class remains a fertile ground for the discovery of new anticancer agents.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The evaluation of the anticancer potential of compounds like this compound and its derivatives involves a multi-step process that begins with in vitro assays and progresses to in vivo models. nih.goviiarjournals.org This systematic approach allows for the efficient screening of numerous compounds and the detailed investigation of the most promising candidates. iiarjournals.org

In Vitro Evaluation Methodologies

In vitro methods are crucial for the initial screening of anticancer agents due to their cost-effectiveness and high-throughput nature. iiarjournals.org These assays provide preliminary data on a compound's cytotoxic or cytostatic effects on cancer cells. Common in vitro methods include:

Cell Viability and Cytotoxicity Assays: These assays measure the number of viable cells after treatment with the test compound. Widely used methods include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. phytojournal.comijcap.in

Sulphorhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is used to determine cell density. ijcap.innih.gov

Trypan Blue Dye Exclusion Assay: This method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and appear blue. phytojournal.comijcap.in

Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which serves as an indicator of cytotoxicity. phytojournal.com

Clonogenic Assays: These assays assess the ability of a single cell to grow into a colony, providing a measure of the long-term survival and proliferative capacity of cancer cells after treatment. iiarjournals.org

Apoptosis Assays: To determine if a compound induces programmed cell death, various assays are employed, such as Annexin V staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and caspase activity assays.

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if a compound causes cell cycle arrest. nih.gov

Wound Healing/Migration Assays: These assays evaluate the effect of a compound on the migratory ability of cancer cells, which is crucial for understanding its potential to inhibit metastasis. nih.gov

In Vivo Evaluation Methodologies

Promising compounds identified through in vitro screening are further evaluated in vivo to assess their efficacy and pharmacological properties in a whole organism. nih.goviiarjournals.org In vivo models provide a more complex biological environment that better mimics the human disease. Common in vivo methodologies include:

Xenograft Models: Human tumor cells are implanted into immunocompromised mice (e.g., nude or SCID mice). The test compound is then administered, and its effect on tumor growth, size, and weight is monitored over time. This is a widely used model to evaluate the antitumor efficacy of a drug candidate. ijcap.in

Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are particularly useful for studying the interaction between the immune system and the tumor in response to treatment.

Hollow Fiber Assay: This technique involves encapsulating human tumor cells in semi-permeable hollow fibers, which are then implanted into mice. This method allows for the simultaneous evaluation of a compound's activity against multiple cell lines in different physiological compartments of the same animal. ijcap.in

Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. In vivo pharmacokinetic studies in animal models, typically mice or rats, help determine parameters such as half-life and oral bioavailability. nih.gov

The data generated from these comprehensive in vitro and in vivo evaluations are critical for determining the potential of a compound like this compound or its derivatives to be developed into a clinically effective anticancer agent. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Allyl 4 Aminobenzenesulfonamide Derivatives

Role of the N-allyl Moiety in Modulating Biological Activity and Selectivity

The N-allyl group (–CH₂–CH=CH₂) at the sulfonamide nitrogen (N1) plays a crucial role in modulating the biological activity and selectivity of 4-aminobenzenesulfonamide derivatives. The introduction of this unsaturated alkyl group can influence several key properties of the molecule, including its lipophilicity, steric profile, and potential for specific interactions with biological targets.

The lipophilicity imparted by the allyl group can enhance the permeability of the molecule across biological membranes, which may lead to improved bioavailability. For instance, in the context of anticonvulsant activity, appropriate lipophilicity is a key factor for crossing the blood-brain barrier to exert effects on the central nervous system. While direct studies on N-allyl-4-aminobenzenesulfonamide are limited, research on related N-alkyl amides has shown that variations in the alkyl chain length can significantly impact anticonvulsant potency.

Furthermore, the double bond within the allyl group presents a site for potential metabolic transformations or specific interactions with target enzymes. The reactivity of the allyl group can be exploited in the design of targeted covalent inhibitors, where the double bond can form a stable bond with a nucleophilic residue in the active site of an enzyme.

Impact of Substitution Patterns on the 4-aminobenzenesulfonamide Core

The 4-aminobenzenesulfonamide core is a well-established pharmacophore, and its biological activity can be finely tuned by various substitution patterns. The primary sulfonamide group (–SO₂NH₂) is a critical zinc-binding group (ZBG) in many enzyme inhibitors, particularly carbonic anhydrases (CAs). researchgate.net

Substitutions on the aromatic ring or the 4-amino group can significantly alter the electronic properties, solubility, and steric bulk of the molecule, thereby influencing its interaction with target proteins. For example, in the development of anticancer agents targeting carbonic anhydrase IX (CA IX), a tumor-associated isoform, modifications to the benzenesulfonamide (B165840) scaffold have been shown to enhance inhibitory activity and selectivity. nih.gov The introduction of bulky or heterocyclic moieties can lead to interactions with amino acid residues in the active site that are not conserved across different CA isoforms, thus conferring selectivity.

The 4-amino group is another key site for modification. Acylation or substitution of this group can lead to prodrugs or compounds with altered pharmacokinetic profiles. In some cases, the free 4-amino group is essential for the mechanism of action, as seen in the classical antibacterial sulfonamides that act as competitive inhibitors of dihydropteroate (B1496061) synthase.

Identification of Key Pharmacophoric Features

A pharmacophore model for a drug molecule describes the essential spatial arrangement of features that are necessary for its biological activity. For this compound derivatives, the key pharmacophoric features can be inferred from studies on related sulfonamide inhibitors.

The essential features generally include:

The Sulfonamide Group: The –SO₂NH₂ moiety is a primary pharmacophoric feature, especially for carbonic anhydrase inhibitors, where it coordinates with the zinc ion in the enzyme's active site. researchgate.net

The Aromatic Ring: The benzene (B151609) ring serves as a scaffold, positioning the other functional groups in the correct orientation for binding to the target. It can also engage in π-π stacking or hydrophobic interactions with the active site residues.

The 4-Amino Group: This group can act as a hydrogen bond donor or acceptor and is a key site for derivatization to modulate activity and selectivity.

The following table summarizes the inhibitory activity of some benzenesulfonamide derivatives against human carbonic anhydrase isoforms, highlighting the importance of the substitution pattern.

| Compound | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | - | - | 25.7 | 4.6 |

| 7c | 4-benzyl-N-(4-sulfamoylphenyl)-4H-furo[3,2-b]pyrrole-5-carboxamide | >10000 | 125.3 | - | 4.6 |

| 8b | N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide | 134.5 | 8.9 | 81.4 | 5.2 |

| 11 | N-(4-sulfamoylphenyl)-1H-indole-6-carboxamide | 145.2 | 9.7 | 120.5 | 5.8 |

| 14a | 2-chloro-N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide | 158.4 | 10.2 | 135.7 | 6.3 |

Data sourced from a study on new sulfanilamide (B372717) derivatives as carbonic anhydrase inhibitors. mdpi.com

Rational Design Strategies for Enhanced Efficacy and Target Specificity

Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the molecular interactions involved. For this compound derivatives, several strategies can be employed to enhance their efficacy and target specificity.

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational methods like molecular docking can be used to predict the binding mode of this compound and its analogs. This information can guide the design of new derivatives with improved binding affinity and selectivity. For instance, docking studies have been instrumental in developing potent and selective inhibitors for various carbonic anhydrase isoforms. nih.gov

Pharmacophore-Based Drug Design: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules that fit the pharmacophoric requirements.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the allyl group could be replaced with other small, unsaturated or cyclic moieties to explore their impact on activity.

The following table presents the anticancer activity of some benzenesulfonamide derivatives against a breast cancer cell line, illustrating how rational design can lead to potent compounds.

| Compound | Structure | Cancer Cell Line | Growth Inhibition (%) |

| 12d | Benzenesulfonamide with a 1,3,5-triazine (B166579) linker and cyanoethenyl spacer | MDA-MB-468 | 62 |

| 12i | Benzenesulfonamide with a 1,3,5-triazine linker and cyanoethenyl spacer | MDA-MB-468 | - |

Data sourced from a study on the anticancer activity of new benzenesulfonamides. nih.gov Note: Specific growth inhibition for 12i was not provided in the source, but it was identified as a potent inhibitor.

By systematically applying these rational design principles, it is possible to optimize the structure of this compound to develop novel drug candidates with enhanced therapeutic profiles.

Computational Chemistry and Molecular Modeling of N Allyl 4 Aminobenzenesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-allyl-4-aminobenzenesulfonamide, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Research has pointed towards the G-protein coupled receptor GPR55 as a potential target for ligands structurally related to this compound. A molecular docking study on a homology model of the GPR55 receptor identified key amino acid residues that are likely to interact with this class of compounds. uef.fi The binding pocket of GPR55 is characterized by a combination of hydrophobic and polar residues, allowing for a range of interactions.

The binding of this compound within a target's active site is predicated on a series of non-covalent interactions. The sulfonamide group is a potent hydrogen bond donor and acceptor. The primary amine on the benzene (B151609) ring can also participate in hydrogen bonding. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with corresponding residues of the target protein. The N-allyl group, while introducing some flexibility, also contributes to hydrophobic interactions.

Table 1: Potential Interacting Residues and Interaction Types for this compound in a Target Binding Pocket (e.g., GPR55)

| Interacting Residue (Example) | Amino Acid Type | Potential Interaction with Ligand Moiety |

|---|---|---|

| Tyrosine (Y) | Aromatic, Polar | π-π stacking with the benzene ring; Hydrogen bonding with the sulfonamide oxygen. |

| Histidine (H) | Basic, Polar | Hydrogen bonding with the sulfonamide or amino group. |

| Glutamine (Q) | Polar | Hydrogen bonding with the sulfonamide or amino group. |

| Serine (S) | Polar | Hydrogen bonding with the sulfonamide oxygen or nitrogen. |

| Leucine (L) | Aliphatic, Non-polar | Hydrophobic interaction with the allyl group and benzene ring. |

The strength of these interactions is quantified by a scoring function, which estimates the binding free energy (ΔG). A more negative ΔG value suggests a more favorable binding pose and higher affinity. For instance, docking simulations using software like AutoDock Vina can prioritize binding poses with ΔG values typically below -7 kcal/mol for further investigation.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, provide a detailed understanding of its electronic properties. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov For sulfonamides, the HOMO is typically localized on the aminophenyl moiety, while the LUMO is distributed across the benzenesulfonyl part of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. In this compound, the electronegative oxygen atoms of the sulfonamide group create a region of high negative potential (red), making them sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the amine and sulfonamide groups represent regions of positive potential (blue), susceptible to nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Studies

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations are employed to study the conformational dynamics and stability of this compound over time. nih.gov By simulating the atomic motions, MD can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a receptor binding site.

A key aspect of this compound's structure is the rotational freedom around the S-N bond and the flexibility of the allyl group. Rotational spectroscopy studies on similar sulfonamides have shown that the sulfonamide group often adopts a conformation perpendicular to the plane of the benzene ring. nih.gov MD simulations can explore the energy landscape of these rotations and the conformational preferences of the allyl group.

The stability of the molecule or a ligand-receptor complex during an MD simulation is often assessed using metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Table 3: Key Metrics from Molecular Dynamics Simulations

| Metric | Description | Interpretation for this compound |

|---|---|---|

| RMSD | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD plot with low values indicates that the molecule maintains a stable conformation. |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Higher RMSF values for the allyl group and the terminal amino group would indicate greater flexibility in these regions compared to the more rigid benzene ring. |

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations, particularly those derived from DFT, can predict the reactivity of this compound. Besides the HOMO-LUMO gap, other reactivity descriptors like Fukui functions are used to identify specific atomic sites prone to reaction. scm.comscm.com

The Fukui function, f(r), indicates the change in electron density at a point 'r' when the number of electrons in the molecule changes. It helps in identifying the most electrophilic and nucleophilic sites.

f+ (r) predicts sites for nucleophilic attack (where an electron is added).

f- (r) predicts sites for electrophilic attack (where an electron is removed).

f0 (r) predicts sites for radical attack.

For this compound, the primary amine group and the double bond of the allyl group are expected to be key reactive centers.

Table 4: Predicted Reactive Sites of this compound

| Molecular Region | Predicted Reactivity | Rationale |

|---|---|---|

| Amino Group (-NH2) | Site for electrophilic attack. | The nitrogen lone pair makes it a nucleophilic center. |

| Allyl Group (C=C) | Site for electrophilic addition. | The π-electrons of the double bond are susceptible to attack by electrophiles. |

| Sulfonamide Oxygens | Site for electrophilic attack/H-bonding. | High negative electrostatic potential and electron density. |

| Sulfonamide Nitrogen | Potential for nucleophilic attack after deprotonation. | The N-H bond is acidic and can be deprotonated under basic conditions. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a crucial component of computational drug design, estimating the pharmacokinetic properties of a molecule. These predictions help in identifying potential liabilities early in the development process. For this compound, various molecular descriptors can be calculated to predict its ADME profile.

A primary screening tool is Lipinski's "Rule of Five," which predicts poor oral absorption or permeation if a molecule violates two or more of the rules.

Table 5: Lipinski's Rule of Five Analysis for this compound

| Rule | Value for this compound | Status |

|---|---|---|

| Molecular Weight | 212.27 g/mol | Pass (< 500) |

| LogP (octanol-water partition coefficient) | ~1.4 | Pass (< 5) |

| Hydrogen Bond Donors | 2 (from -NH2 and -SO2NH-) | Pass (≤ 5) |

| Hydrogen Bond Acceptors | 3 (from -SO2 and -NH2) | Pass (≤ 10) |

Other important ADME-related properties can also be predicted. The polar surface area (PSA) is a good indicator of drug transport properties, including blood-brain barrier penetration.

Table 6: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Polar Surface Area (PSA) | ~78 Ų | Suggests good intestinal absorption but limited blood-brain barrier penetration. |

| Number of Rotatable Bonds | 4 | Indicates good conformational flexibility, which can be favorable for binding but might decrease bioavailability if excessive. |

| Water Solubility | Moderately soluble | The presence of polar groups (-NH2, -SO2NH-) enhances water solubility. |

Future Research Directions and Therapeutic Advancement of N Allyl 4 Aminobenzenesulfonamide

Development of Next-Generation N-allyl-4-aminobenzenesulfonamide Drug Candidates

The development of next-generation drug candidates from the this compound structure is a promising area of medicinal chemistry. The core strategy involves the chemical modification of the parent molecule to optimize its pharmacological properties. Research into related sulfonamides provides a roadmap for this development. For instance, the synthesis of N-benzyl-4-methylbenzenesulfonamide derivatives highlights how modifications can be made to the sulfonamide nitrogen. nsf.govresearchgate.net

Key synthetic strategies include:

Modification of the Allyl Group: Introducing different substituents on the allyl group can alter the compound's steric and electronic properties, potentially improving its binding affinity to biological targets.

Substitution on the Aromatic Ring: Altering the 4-amino group or adding other functional groups to the benzene (B151609) ring can modulate the molecule's activity and specificity.

N-Alkylation/Arylation: As demonstrated in the synthesis of related compounds, further substitution on the sulfonamide nitrogen can lead to derivatives with distinct properties. A 2020 study, for example, successfully synthesized N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.govresearchgate.net

These modifications aim to create derivatives with enhanced potency, better target selectivity, and improved pharmacokinetic profiles. A recent study on different sulfonamide structures, for example, led to the development of a potent inhibitor of β-catenin for potential cancer therapy, showcasing the potential of derivative synthesis. nih.gov

Table 1: Strategies for Developing Next-Generation Sulfonamide Candidates

| Modification Strategy | Rationale | Potential Outcome |

| Structural Modification | Altering functional groups on the allyl, amino, or phenyl moieties. nsf.gov | Enhanced target binding, improved solubility, and modified pharmacokinetic properties. |

| Mechanism-Based Design | Synthesizing derivatives that mimic the structural motifs of known potent drug candidates. nih.gov | Increased potency and selectivity for specific biological targets like enzymes or receptors. |

| Combinatorial Chemistry | Creating a large library of diverse derivatives for high-throughput screening. | Rapid identification of lead compounds with desired therapeutic activities. |

Strategies to Combat Drug Resistance

The emergence of drug resistance, particularly in antibacterial and anticancer therapies, is a major clinical challenge. For sulfonamide-based drugs, resistance can develop through several mechanisms, including target alteration, enzymatic inactivation, or increased drug efflux. nih.govnih.gov Future strategies for this compound and its derivatives will need to address these issues proactively.

Potential approaches to combat resistance include:

Development of Adjuvants: Combining the primary drug with an adjuvant that can overcome resistance mechanisms is a proven strategy. nih.gov A classic example is the combination of the β-lactam antibiotic Amoxicillin with clavulanic acid, a β-lactamase inhibitor. nih.gov A similar approach could involve co-administering an this compound derivative with an efflux pump inhibitor (EPI). nih.govnih.gov EPIs work by blocking the pumps that bacteria use to expel antibiotics, thereby restoring the drug's effectiveness. nih.gov

Structural Modification to Evade Resistance: Designing next-generation molecules that are not recognized by the resistance-conferring enzymes or efflux pumps is another key strategy. This involves creating derivatives with specific structural features that prevent their inactivation or transport out of the cell. nih.gov

Targeting Non-Essential Pathways: Developing compounds that inhibit non-essential bacterial targets can be used in combination with traditional antibiotics to create a synergistic effect and reduce the likelihood of resistance developing. nih.gov

Table 2: Mechanisms of Antibiotic Resistance and Counter-Strategies

| Resistance Mechanism | Description | Potential Counter-Strategy for Sulfonamides |

| Target Alteration | Modification of the drug's molecular target (e.g., enzymes in the folate synthesis pathway). nih.gov | Design of derivatives that can bind to the altered target with high affinity. |

| Enzymatic Inactivation | Bacterial enzymes modify or destroy the antibiotic. nih.gov | Co-administration with an inhibitor of the inactivating enzyme. |

| Drug Efflux | Active pumping of the drug out of the bacterial cell. nih.gov | Combination therapy with an Efflux Pump Inhibitor (EPI). nih.govnih.gov |

| Reduced Permeability | Changes in the bacterial cell wall that prevent the drug from entering. nih.gov | Use of advanced drug delivery systems to enhance cell penetration. |

Exploration of Novel Biological Targets and Therapeutic Applications

While sulfonamides are historically known for their antibacterial properties, research has revealed their potential to interact with a much wider range of biological targets. nih.gov this compound and its future derivatives are being explored for several novel therapeutic applications beyond bacterial infections.

Emerging targets and applications include:

Cancer Therapy: The sulfonamide moiety is present in several anticancer agents. nih.gov this compound itself is considered a precursor for compounds targeting cancer. Specific targets in cancer cells include carbonic anhydrase, an enzyme involved in pH regulation and tumor progression, which can be inhibited by sulfonamides. Furthermore, recent research on other sulfonamide derivatives has identified β-catenin as a viable target in certain cancers. nih.gov

Central Nervous System (CNS) Disorders: Researchers are interested in sulfonamide compounds that can modulate 5-HT6 receptor activity, which is relevant for treating CNS diseases. nih.gov